Aromatase Substrate Affinity vs. 16α-Hydroxyandrostenedione
As an aromatase substrate, 16-Hydroxy-19-oxo-4-androsten-3,17-dione (16α-OH-19-oxo A) exhibits dramatically reduced affinity compared to its 19-methyl precursor, 16α-hydroxyandrostenedione (16α-OHA). The apparent Km for 16α-OH-19-oxo A is 571 µM, which is 539-fold higher than the 1.06 µM Km for 16α-OHA in the same experimental system [1]. This extreme difference confirms that the 19-oxo group severely impedes substrate binding to aromatase.
| Evidence Dimension | Apparent Km for aromatase (Substrate Affinity) |
|---|---|
| Target Compound Data | 571 µM |
| Comparator Or Baseline | 16α-Hydroxyandrostenedione (16α-OHA): 1.06 µM |
| Quantified Difference | 539-fold higher Km (lower affinity) |
| Conditions | Human placental microsomes; aromatization assay via HPLC with coulometric detection |
Why This Matters
This quantifies why 16α-OHA cannot substitute for the 19-oxo compound in assays requiring a low-affinity substrate to probe aromatase's binding pocket or to study the later, rate-limiting steps of estriol synthesis.
- [1] Numazawa M, Osawa Y. Determination of aromatization of 19-oxygenated 16α-hydroxyandrostenedione with human placental microsomes by high-performance liquid chromatography coupled with coulometric detection. J Steroid Biochem. 1990;36(4):369-375. doi:10.1016/0022-4731(90)90231-g View Source
